

Spectroscopic and Synthetic Profile of 3,5-Dimethylisoxazol-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethylisoxazol-4-amine

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Executive Summary

This document provides a comprehensive technical overview of the spectroscopic characteristics and a plausible synthetic route for **3,5-dimethylisoxazol-4-amine**. Direct experimental spectroscopic data for this specific compound is not readily available in the current literature. Therefore, this guide presents predicted spectroscopic data based on the analysis of its synthetic precursor, 3,5-dimethyl-4-nitroisoxazole, and its constitutional isomer, 5-amino-3,4-dimethylisoxazole. Detailed experimental protocols for the proposed synthesis are also provided, alongside a visual representation of the synthetic workflow.

Predicted and Comparative Spectroscopic Data

Due to the absence of direct experimental data for **3,5-dimethylisoxazol-4-amine**, the following tables summarize the available data for its precursor and an isomer, which inform the predicted data for the target compound.

¹H NMR Data

Compound	Solvent	Chemical Shift (δ) ppm
3,5-Dimethyl-4-nitroisoxazole	-	2.53 (s, 3H, CH ₃), 2.76 (s, 3H, CH ₃)
5-Amino-3,4-dimethylisoxazole	-	1.83 (s, 3H, CH ₃), 2.05 (s, 3H, CH ₃), 4.37 (br s, 2H, NH ₂)
3,5-Dimethylisoxazol-4-amine (Predicted)	CDCl ₃	~2.2-2.4 (s, 6H, 2 x CH ₃), ~3.5-4.5 (br s, 2H, NH ₂)

Prediction Rationale: The two methyl groups in the target compound are chemically equivalent and are expected to appear as a single sharp singlet. The amino protons will likely be a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Data

Compound	Chemical Shift (δ) ppm
3,5-Dimethyl-4-nitroisoxazole	11.2 (CH ₃), 12.5 (CH ₃), 128.5 (C4-NO ₂), 158.0 (C5), 165.0 (C3)
5-Amino-3,4-dimethylisoxazole	8.2 (CH ₃), 9.8 (CH ₃), 101.2 (C4), 156.5 (C3), 168.0 (C5-NH ₂)
3,5-Dimethylisoxazol-4-amine (Predicted)	~10-12 (2 x CH ₃), ~110-120 (C4-NH ₂), ~155-160 (C5), ~160-165 (C3)

Prediction Rationale: The chemical shifts of the methyl carbons are expected to be in a similar range to the precursor and the isomer. The carbon bearing the amino group (C4) is predicted to be significantly shielded compared to the nitro-substituted carbon. The C3 and C5 carbons are expected to have shifts influenced by the electron-donating amino group.

Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)
3,5-Dimethyl-4-nitroisoxazole	~1530 (asymmetric NO ₂ stretch), ~1370 (symmetric NO ₂ stretch)
5-Amino-3,4-dimethylisoxazole	~3400-3200 (N-H stretch, two bands for primary amine), ~1620 (N-H bend)
3,5-Dimethylisoxazol-4-amine (Predicted)	~3400-3200 (N-H stretch, two bands), ~1620 (N-H bend), ~1340-1250 (C-N stretch)

Prediction Rationale: The IR spectrum of a primary amine is characterized by two N-H stretching bands in the high-frequency region and an N-H bending (scissoring) vibration. A C-N stretching band is also expected.

Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
3,5-Dimethyl-4-nitroisoxazole	C ₅ H ₆ N ₂ O ₃	142.11	142 (M ⁺), 96 (M ⁺ - NO ₂)
5-Amino-3,4-dimethylisoxazole	C ₅ H ₈ N ₂ O	112.13	112 (M ⁺), 97, 83, 69
3,5-Dimethylisoxazol-4-amine (Predicted)	C ₅ H ₈ N ₂ O	112.13	112 (M ⁺), 97 (M ⁺ - CH ₃), 83, 69

Prediction Rationale: The molecular ion peak is expected at m/z 112. Common fragmentation pathways would involve the loss of a methyl group and cleavage of the isoxazole ring.

Experimental Protocols

A plausible synthetic route to **3,5-dimethylisoxazol-4-amine** is the reduction of the corresponding nitro compound, 3,5-dimethyl-4-nitroisoxazole.

Synthesis of 3,5-Dimethyl-4-nitroisoxazole (Precursor)

A general method for the synthesis of 3,5-dimethyl-4-nitroisoxazole involves the nitration of 3,5-dimethylisoxazole.

Materials:

- 3,5-Dimethylisoxazole
- Fuming nitric acid
- Concentrated sulfuric acid
- Ice
- Sodium bicarbonate solution
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

- In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 3,5-dimethylisoxazole.
- To this cooled mixture, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
- Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

- Remove the solvent under reduced pressure to yield crude 3,5-dimethyl-4-nitroisoxazole, which can be further purified by recrystallization or column chromatography.

Synthesis of 3,5-Dimethylisoxazol-4-amine (Target Compound)

The reduction of the nitro group can be achieved using various methods, with tin(II) chloride in hydrochloric acid being a common and effective approach.

Materials:

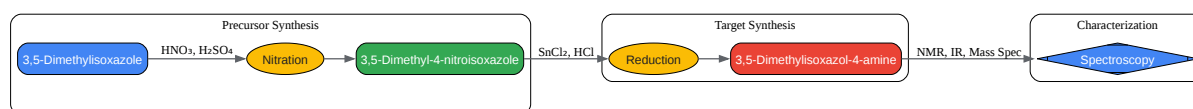
- 3,5-Dimethyl-4-nitroisoxazole
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 3,5-dimethyl-4-nitroisoxazole in ethanol or a similar suitable solvent in a round-bottom flask.
- In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
- Add the tin(II) chloride solution to the solution of the nitroisoxazole dropwise at 0 °C with stirring.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

- Once the reaction is complete, carefully basify the mixture with a concentrated sodium hydroxide solution to a pH of 8-9.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain **3,5-dimethylisoxazol-4-amine**. Further purification can be achieved by column chromatography if necessary.

Mandatory Visualizations



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Caption: Synthetic workflow for **3,5-dimethylisoxazol-4-amine**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3,5-Dimethylisoxazol-4-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295807#spectroscopic-data-nmr-ir-mass-spec-for-3-5-dimethylisoxazol-4-amine\]](https://www.benchchem.com/product/b1295807#spectroscopic-data-nmr-ir-mass-spec-for-3-5-dimethylisoxazol-4-amine)

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